molecular formula C5H12IN3 B2610986 N-cyclopropyl-N''-methylguanidine hydroiodide CAS No. 2172635-63-9

N-cyclopropyl-N''-methylguanidine hydroiodide

Cat. No.: B2610986
CAS No.: 2172635-63-9
M. Wt: 241.076
InChI Key: HTPNMZNBSAVETC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’'-methylguanidine hydroiodide is a chemical compound with the molecular formula C5H10IN3 It is known for its unique structure, which includes a cyclopropyl group and a methylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’'-methylguanidine hydroiodide typically involves the reaction of cyclopropylamine with methylisocyanate, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’'-methylguanidine hydroiodide may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’'-methylguanidine hydroiodide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with N-cyclopropyl-N’'-methylguanidine hydroiodide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from reactions involving N-cyclopropyl-N’'-methylguanidine hydroiodide depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-cyclopropyl-N’'-methylguanidine hydroiodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’'-methylguanidine hydroiodide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-N’'-methylguanidine hydroiodide include other guanidine derivatives such as:

  • N-cyclopropylguanidine
  • N-methylguanidine
  • N-cyclopropyl-N’'-ethylguanidine

Uniqueness

N-cyclopropyl-N’'-methylguanidine hydroiodide is unique due to its specific combination of a cyclopropyl group and a methylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-2-methylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.HI/c1-7-5(6)8-4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPNMZNBSAVETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NC1CC1.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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